2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and pyridine rings, and the aldehyde group. The sulfur and nitrogen atoms in the thiazole ring, the nitrogen atom in the pyridine ring, and the oxygen atom in the aldehyde group would be the heteroatoms in the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazole and pyridine rings, and the aldehyde group. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the thiazole and pyridine rings, and the aldehyde group. For example, the compound would likely be polar due to the presence of the heteroatoms and the polar aldehyde group .Scientific Research Applications
Antimicrobial Applications : Compounds synthesized from 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, closely related to 2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde, have shown antimicrobial activity against a range of bacteria and fungi, indicating potential use in combating microbial infections (Hamed et al., 2020).
Chemical Synthesis and Characterization : The synthesis and characterization of derivatives and related compounds, such as Pyridine-2-carbaldehyde thiosemicarbazone, have been extensively studied, providing a foundation for further research and potential applications in various chemical processes (Gómez-Saiz et al., 2003).
Sensor Applications : A derivative of Pyridine-2-carbaldehyde, Pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl) hydrazone, has been used as a neutral ionophore for constructing an Er(III) sensor, demonstrating its utility in analytical applications and sensor technology (Ganjali et al., 2007).
Antimicrobial and Biological Activities : Novel Thiohydrazonates and Pyrazolo[3,4-b]pyridines synthesized from derivatives have been evaluated for their antimicrobial activities, showing significant inhibitory activity against bacterial strains, indicating their potential in medicinal chemistry (Mekky & Sanad, 2019).
Organometallic Chemistry : The design and synthesis of organoselenium compounds, including those derived from Pyridine-2/3/4-carbaldehyde, have been investigated for their potential anti-proliferative activities against mammalian cell lines and pathogenic strains, showing the compound's relevance in organometallic chemistry and potential therapeutic applications (Bhasin et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in the formation and stabilization of collagen, a major component of the extracellular matrix in various tissues.
Biochemical Pathways
Given its potential inhibitory effect on collagen prolyl-4-hydroxylase , it might influence the collagen synthesis pathway, affecting the stability and integrity of the extracellular matrix.
Result of Action
Based on the potential inhibition of collagen prolyl-4-hydroxylase , it might lead to alterations in collagen synthesis, potentially affecting tissue structure and function.
Biochemical Analysis
Biochemical Properties
Pyridine derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities
Cellular Effects
Related compounds have been shown to exhibit cytotoxic activities against various cell lines
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Future studies should investigate the enzymes and cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-pyridin-3-yl-1,3-thiazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-5-8-6-13-9(11-8)7-2-1-3-10-4-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFHURULTRKXDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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